molecular formula C9H13NO2 B13973124 4-(2,2-Dimethoxyethyl)pyridine

4-(2,2-Dimethoxyethyl)pyridine

Cat. No.: B13973124
M. Wt: 167.20 g/mol
InChI Key: FITFYAAWARBJDA-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)pyridine is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a pyridine derivative, characterized by the presence of a 2,2-dimethoxyethyl group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dimethoxyethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,2-Dimethoxyethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethoxyethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(2,2-Dimethoxyethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(2,2-dimethoxyethyl)pyridine

InChI

InChI=1S/C9H13NO2/c1-11-9(12-2)7-8-3-5-10-6-4-8/h3-6,9H,7H2,1-2H3

InChI Key

FITFYAAWARBJDA-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=NC=C1)OC

Origin of Product

United States

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